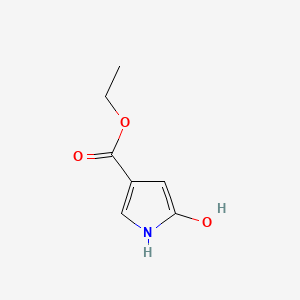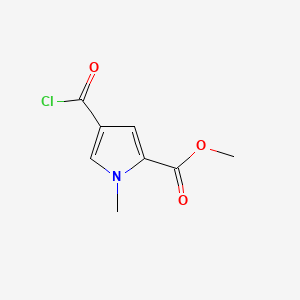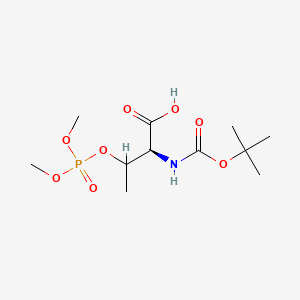
Boc-Thr(PO3Me2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine (Boc-Thr(PO3Me2)-OH): is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a building block due to its unique properties, including the presence of a phosphonate group. This compound is particularly valuable in the synthesis of phosphorylated peptides, which are important in various biological processes and research applications.
Mechanism of Action
Target of Action
Boc-Thr(PO3Me2)-OH is a derivative of the amino acid threonine, which is protected by a tert-butoxycarbonyl (Boc) group . The primary targets of this compound are likely to be proteins or enzymes that interact with threonine residues.
Mode of Action
The Boc group in this compound serves as a protecting group for the amino acid threonine . This protection allows the compound to undergo chemical reactions without the threonine part being affected. Once the desired reactions are complete, the Boc group can be removed under acidic conditions , revealing the threonine residue. This residue can then interact with its targets, leading to various biochemical changes.
Pharmacokinetics
It’s known that the boc group can enhance the lipophilicity of the compound , which might influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Moreover, factors such as temperature and the presence of other chemicals can also influence the stability and action of this compound.
Biochemical Analysis
Biochemical Properties
Boc-Thr(PO3Me2)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted. For instance, it can act as a substrate for certain enzymes, participate in protein-protein interactions, or bind to other biomolecules to modulate their function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms depend on the context of the biochemical reaction and the other molecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound participates in depend on the cellular context.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine typically involves the protection of the amino group of threonine with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group of threonine is then phosphorylated using appropriate reagents to introduce the phosphonate group. The general steps are as follows:
Protection of the Amino Group: Threonine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-tert-butoxycarbonyl-L-threonine.
Phosphorylation: The protected threonine is then treated with a phosphonating agent, such as dimethyl phosphite, in the presence of a catalyst like triethylamine to yield N-tert-butoxycarbonyl-O-methylphosphono-L-threonine.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Phosphorylation and Dephosphorylation: The phosphonate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in biological systems.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Phosphorylation: Dimethyl phosphite and triethylamine are used for introducing the phosphonate group.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields O-methylphosphono-L-threonine.
Phosphorylated Peptides: Coupling reactions result in the formation of phosphorylated peptides, which are important in various biological studies.
Scientific Research Applications
N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of phosphorylated peptides, which are crucial for studying protein phosphorylation and signal transduction pathways.
Biological Studies: Phosphorylated peptides synthesized using this compound are used to investigate the role of phosphorylation in cellular processes, such as cell signaling, metabolism, and disease mechanisms.
Drug Development: It is used in the development of peptide-based drugs and inhibitors that target specific phosphorylation sites in proteins.
Industrial Applications: The compound is used in the production of specialized peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH): Similar to Boc-Thr(PO3Me2)-OH but lacks the phosphonate group.
N-tert-Butoxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH): Contains a benzyl group instead of a phosphonate group.
N-tert-Butoxycarbonyl-O-methyl-L-serine (Boc-Ser(OMe)-OH): Similar structure but with serine instead of threonine.
Uniqueness: N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine is unique due to the presence of the phosphonate group, which allows it to mimic natural phosphorylation events. This makes it particularly valuable in the synthesis of phosphorylated peptides and the study of phosphorylation-dependent biological processes.
Properties
IUPAC Name |
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXWTSHOQYBSD-MQWKRIRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxirane, 2-[(methylthio)methyl]-3-propyl-, (2S-cis)- (9CI)](/img/new.no-structure.jpg)
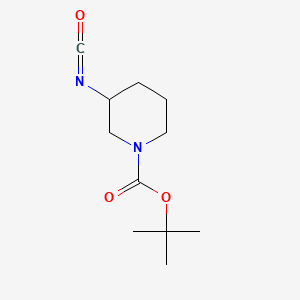
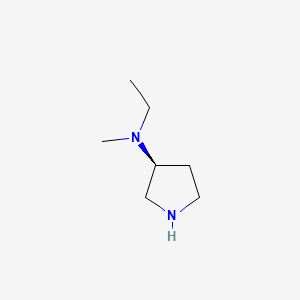
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)
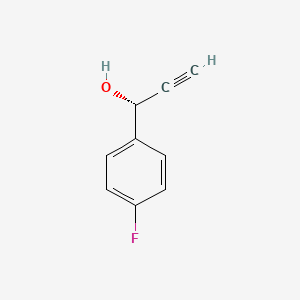
![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)
![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)
